1-(4-Methoxyphenyl)ethylamine hydrochloride
Overview
Description
1-(4-Methoxyphenyl)ethylamine hydrochloride (1-MEPEA-HCl) is a synthetic amine that has been used for a variety of scientific research applications. It is a white, crystalline solid that is soluble in water and organic solvents. In the laboratory, 1-MEPEA-HCl is used as a reagent in organic synthesis and as a substrate for enzymatic reactions. It has been used in research to study the biochemical and physiological effects of amines on biological systems.
Scientific Research Applications
1. Biocatalytic Synthesis
- Application Summary: An integrated biocatalysis-crystallization concept was developed for the continuous amine transaminase-catalyzed synthesis of (S)-1-(3-methoxyphenyl)ethylamine .
- Methods of Application: The three-part vessel system developed for this purpose consists of a membrane reactor for the continuous synthesis of the product amine, a saturator vessel for the continuous supply of the amine donor isopropylammonium and the precipitating reagent 3,3-diphenylpropionate, and a crystallizer in which the product amine can continuously precipitate as (S)-1-(3-methoxyphenyl)ethylammonium-3,3-diphenylpropionate .
- Results or Outcomes: This method provides a valuable intermediate for the synthesis of rivastigmine, a highly potent drug for the treatment of early-stage Alzheimer’s disease .
2. Inhibition of Monoamine Oxidase
- Application Summary: 4-Methoxyphenethylamine inhibits the monoamine oxidase-catalyzed deamination of both tyramine and tryptamine .
- Methods of Application: The compound is used as a precursor for the synthesis of other organic compounds by the alkylation reaction .
- Results or Outcomes: This inhibition can be useful in the study of neurotransmitter regulation and related neurological disorders .
3. Post-synthetic Modifications of Helical β-Peptide Foldamers
- Application Summary: (S)-1-(4-methoxyphenyl)ethylamine was employed as a chiral auxiliary in the synthesis of helical β-peptide foldamers .
- Methods of Application: The initial step in the synthetic route involved a Michael addition reaction using ethyl-2-mercaptoacetate .
- Results or Outcomes: This method allows for the easy removal of the chiral auxiliary under acidic conditions .
4. Asymmetric Bioreduction of 4-methoxyacetophenone
- Application Summary: L. senmaizuke was used for the first time as a whole-cell approach for the asymmetric bioreduction of 4-methoxyacetophenone to 1-(4-methoxyphenyl) ethanol .
- Methods of Application: Design parameters, such as incubation period, pH, agitation speed, and temperature, were optimized by the Box–Behnken design-based proposed .
- Results or Outcomes: This method provides a novel approach for the production of enantiopure compounds .
5. Synthesis of Chiral Amines
- Application Summary: 1-(4-Methoxyphenyl)ethylamine is used as a chiral auxiliary in the production of active ingredients .
- Methods of Application: The compound is used as a building block in the synthesis of other organic compounds .
- Results or Outcomes: This method allows for the production of enantiopure compounds .
6. Preparation of Tertiary Phosphines
- Application Summary: 1-(4-Methoxyphenyl)ethylamine is used in the synthesis of 1,1-bis(2-cyanoethyl)-N-(4-methoxyphenyl)phosphinecarboxamide and a single Michael addition product N-(4-methoxyphenyl)-1-(3-oxo-3-(p-tolylamino)propyl)phosphinecarboxamide .
- Methods of Application: The synthesis involves a Michael addition reaction from N-(4-methoxyphenyl)phosphanecarboxamide and N-arylacrylonitrile or acrylamide in the presence of K2CO3 .
- Results or Outcomes: This method provides a series of enantioenriched compounds .
7. Synthesis of Active Ingredients
- Application Summary: 1-(4-Methoxyphenyl)ethylamine is used as a chiral auxiliary in the production of active ingredients .
- Methods of Application: The compound is used as a building block in the synthesis of other organic compounds .
- Results or Outcomes: This method allows for the production of enantiopure compounds .
8. Preparation of Phosphinecarboxamides
- Application Summary: 1-(4-Methoxyphenyl)ethylamine is used in the synthesis of 1,1-bis(2-cyanoethyl)-N-(4-methoxyphenyl)phosphinecarboxamide and a single Michael addition product N-(4-methoxyphenyl)-1-(3-oxo-3-(p-tolylamino)propyl)phosphinecarboxamide .
- Methods of Application: The synthesis involves a Michael addition reaction from N-(4-methoxyphenyl)phosphanecarboxamide and N-arylacrylonitrile or acrylamide in the presence of K2CO3 .
- Results or Outcomes: This method provides a series of enantioenriched compounds .
properties
IUPAC Name |
1-(4-methoxyphenyl)ethanamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO.ClH/c1-7(10)8-3-5-9(11-2)6-4-8;/h3-7H,10H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYLBCUWOAFIYOW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)OC)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Methoxyphenyl)ethylamine hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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